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molecular formula C6H7Br2NOS B8338888 2-Bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide

2-Bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide

Cat. No. B8338888
M. Wt: 301.00 g/mol
InChI Key: VQHHUXRJKNSHHF-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

220 mg (1.56 mmol) of 1-(4-methylthiazol-5-yl)ethanone are dissolved in 10 mL of glacial acetic acid. 769 μl (4.67 mmol) of hydrobromic acid and 88 μl (1.71 mmol) of bromine are added to the medium. The reaction mixture is placed under magnetic stirring at room temperature for 2 hours. Ethyl ether is added to the solution until a precipitate appears. The precipitate corresponding to 2-bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide is filtered off, washed with ethyl ether and dried. The 350 mg of product obtained have the following characteristics:
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
769 μL
Type
reactant
Reaction Step Two
Quantity
88 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7](=[O:9])[CH3:8].[BrH:10].BrBr.C(OCC)C>C(O)(=O)C>[BrH:10].[Br:10][CH2:8][C:7]([C:6]1[S:5][CH:4]=[N:3][C:2]=1[CH3:1])=[O:9] |f:5.6|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CC=1N=CSC1C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
769 μL
Type
reactant
Smiles
Br
Name
Quantity
88 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under magnetic stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate corresponding to 2-bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide is filtered off
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Br.BrCC(=O)C1=C(N=CS1)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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